Cas no 2786-31-4 (3-Methylbenzothiazolium iodide)
3-Methylbenzothiazolium iodide Chemical and Physical Properties
Names and Identifiers
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- 3-methylbenzothiazolium iodide
- 3-methyl-1,3-benzothiazol-3-ium,iodide
- 1-methylbenzothiazolium iodide
- 3-Methyl-benzothiazolium,Jodid
- 3-Methyl-benzothiazolium-iodid
- Benzothiazole methiodide
- Methylbenzothiazolium iodide
- N-methylbenzothiazolium iodide
- 3-methyl-benzothiazoliu iodid
- Benzothiazolium,3-methyl-,iodide
- 3-methyl-1,3-benzothiazol-3-ium iodide
- Benzothiazolium, 3-methyl-, iodide (1:1)
- Benzothiazolium, 3-methyl-, iodide
- 3-METHYLBENZOTHIAZOLIUMIODIDE
- NSC141732
- 3-Methylbenzo[d]thiazol-3-ium iodide
- 3-methyl-1,3-benzothiazol-3-ium;iodide
- AK176255
- Benzothiazolium,3-methyl-, iodide (1:1)
- D91446
- NSC-141732
- NS00083558
- Z56791134
- 3-methyl-1, 3-benzothiazol-3-ium;iodide
- SCHEMBL2234372
- AKOS001017083
- 2786-31-4
- DTXSID20883892
- MFCD00050297
- AS-64476
- CS-0112720
- M1131
- FT-0616131
- SGYIRNXZLWJMCR-UHFFFAOYSA-M
- DTXCID401023374
- EINECS 220-505-1
- NSC 141732
- 3-Methylbenzothiazolium iodide
-
- MDL: MFCD00050297
- Inchi: 1S/C8H8NS.HI/c1-9-6-10-8-5-3-2-4-7(8)9;/h2-6H,1H3;1H/q+1;/p-1
- InChI Key: SGYIRNXZLWJMCR-UHFFFAOYSA-M
- SMILES: [I-].S1C=[N+](C)C2C=CC=CC1=2
- BRN: 3917816
Computed Properties
- Exact Mass: 276.94200
- Monoisotopic Mass: 276.942
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 32.1
Experimental Properties
- Color/Form: solid
- Melting Point: 204℃
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Solubility: Soluble in hot methanol- almost transparency.
- PSA: 32.12000
- LogP: -1.27020
- Solubility: Not available
- Sensitiveness: Light Sensitive
3-Methylbenzothiazolium iodide Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
- TSCA:Yes
- Risk Phrases:R36/37/38
3-Methylbenzothiazolium iodide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methylbenzothiazolium iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863778-5g |
3-Methylbenzothiazolium Iodide |
2786-31-4 | >98.0%(T) | 5g |
¥151.00 | 2022-09-01 | |
| TRC | M220513-250mg |
3-Methylbenzothiazolium Iodide |
2786-31-4 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220513-500mg |
3-Methylbenzothiazolium Iodide |
2786-31-4 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M220513-2.5g |
3-Methylbenzothiazolium Iodide |
2786-31-4 | 2.5g |
$ 80.00 | 2022-06-04 | ||
| Alichem | A059006285-100g |
3-Methylbenzothiazolium Iodide |
2786-31-4 | 95% | 100g |
$405.48 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158489-5g |
3-Methylbenzothiazolium iodide |
2786-31-4 | >98.0%(T) | 5g |
¥129.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158489-25G |
3-Methylbenzothiazolium iodide |
2786-31-4 | >98.0%(T) | 25g |
¥499.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158489-250g |
3-Methylbenzothiazolium iodide |
2786-31-4 | >98.0%(T) | 250g |
¥3089.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158489-100g |
3-Methylbenzothiazolium iodide |
2786-31-4 | >98.0%(T) | 100g |
¥1441.90 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863778-25g |
3-Methylbenzothiazolium Iodide |
2786-31-4 | >98.0%(T) | 25g |
¥751.00 | 2022-09-01 |
3-Methylbenzothiazolium iodide Suppliers
3-Methylbenzothiazolium iodide Related Literature
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T. ?midlehner,M. Badovinac,I. Piantanida New J. Chem. 2018 42 6655
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Yu. V. Fedorov,O. A. Fedorova,E. N. Andryukhina,S. P. Gromov,M. V. Alfimov,L. G. Kuzmina,A. V. Churakov,J. A. K. Howard,J.-J. Aaron New J. Chem. 2003 27 280
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3. Fluorometric assay of cyanophoric pyrethroids based on benzothiazole modified carbon quantum dotsPeng Wang,Qiang Zhang,Donghui Liu,Zhiqiang Zhou,Peng Wang New J. Chem. 2023 47 7438
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4. Fluorometric assay of cyanophoric pyrethroids based on benzothiazole modified carbon quantum dotsPeng Wang,Qiang Zhang,Donghui Liu,Zhiqiang Zhou,Peng Wang New J. Chem. 2023 47 7438
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5. 165. The alkylation of mercaptobenzothiazoleK. J. Morgan J. Chem. Soc. 1958 854
Additional information on 3-Methylbenzothiazolium iodide
Introduction to 3-Methylbenzothiazolium iodide (CAS No. 2786-31-4) in Modern Chemical and Pharmaceutical Research
3-Methylbenzothiazolium iodide, identified by the chemical abstracts service number 2786-31-4, is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and biopharmaceutical research. This compound belongs to the benzothiazole class, a structural motif known for its broad spectrum of biological activities and industrial applications. The benzothiazole core is characterized by a fused ring system consisting of a benzene ring, a sulfur atom, and a nitrogen atom, which contributes to its unique electronic and steric properties. The introduction of a methyl group at the 3-position and the presence of an iodide counterion further modulate its chemical behavior, making it a versatile scaffold for various synthetic and functional applications.
The significance of 3-Methylbenzothiazolium iodide lies in its utility as a building block in the synthesis of more complex molecules. In pharmaceutical research, benzothiazole derivatives are widely explored for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The structural flexibility of the benzothiazole ring allows for modifications at multiple positions, enabling the fine-tuning of pharmacological properties. For instance, studies have demonstrated that substituents at the 2- and 5-positions can enhance binding affinity to biological targets, while modifications at the 3-position can influence metabolic stability and solubility.
Recent advancements in computational chemistry have facilitated the rapid design and optimization of 3-Methylbenzothiazolium iodide derivatives. Molecular docking simulations and virtual screening techniques have been employed to identify lead compounds with high binding affinity to therapeutic targets such as kinases, proteases, and ion channels. These computational approaches have significantly reduced the time and cost associated with traditional high-throughput screening methods, accelerating the drug discovery process. For example, researchers have utilized 3-Methylbenzothiazolium iodide as a scaffold to develop novel inhibitors of Janus kinases (JAKs), which are implicated in various inflammatory diseases.
In materials science, 3-Methylbenzothiazolium iodide has been investigated for its potential applications in organic electronics and nanotechnology. The compound's ability to form stable ionic liquids has opened up new avenues for developing high-performance electrolytes for batteries and supercapacitors. Ionic liquids derived from benzothiazole derivatives exhibit excellent thermal stability, low vapor pressure, and wide electrochemical windows, making them suitable for energy storage applications. Additionally, these ionic liquids have been explored as green solvents for catalytic processes, reducing reliance on traditional volatile organic compounds.
The role of 3-Methylbenzothiazolium iodide in biopharmaceutical research has also been highlighted in recent studies focusing on antibiotic resistance and infection control. Researchers have synthesized novel derivatives of this compound that exhibit potent activity against multidrug-resistant bacteria. The benzothiazole moiety interacts with bacterial cell wall biosynthesis pathways or disrupts membrane integrity, leading to effective bacterial killing. Such findings are particularly relevant in light of the growing crisis posed by antibiotic-resistant pathogens worldwide. The development of new antibiotics is crucial to address this challenge, and compounds like 3-Methylbenzothiazolium iodide offer promising starting points for further exploration.
Furthermore, 3-Methylbenzothiazolium iodide has found applications in agricultural chemistry as a precursor for synthesizing agrochemicals with herbicidal and fungicidal properties. Benzothiazole-based compounds are known for their efficacy in controlling plant pathogens without harming crops. Researchers have modified the structure of 3-Methylbenzothiazolium iodide to enhance its bioactivity against specific pests or diseases while maintaining environmental safety. This approach aligns with the growing demand for sustainable agricultural practices that minimize ecological impact.
The synthesis of 3-Methylbenzothiazolium iodide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions between thioamides or thioureas with appropriate aromatic precursors followed by functional group transformations such as methylation and halogenation. Advances in synthetic methodologies have enabled the preparation of complex derivatives with precise structural control, which is essential for evaluating their biological activity.
In conclusion,3-Methylbenzothiazolium iodide (CAS No. 2786-31-4) is a multifaceted compound with significant potential across multiple scientific disciplines. Its role as a pharmacophore in drug discovery, an electrolyte component in energy storage systems, and an active ingredient in agrochemicals underscores its versatility. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in both academic and industrial settings.
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